molecular formula C12H20O B14621475 Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- CAS No. 60507-31-5

Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-

Cat. No.: B14621475
CAS No.: 60507-31-5
M. Wt: 180.29 g/mol
InChI Key: HCFMODNNMFOHDD-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and the presence of four methyl groups at the 7 and 8 positions, which significantly influence its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The process begins with the head-to-tail homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and reduces waste, making it a preferred method in laboratory settings.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of tandem catalysis and the use of flexible NHC-based pincer ligands are likely employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: The compound can be reduced using hydrogenation methods.

    Substitution: Various nucleophiles can replace hydrogen atoms in the compound under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alkanes .

Scientific Research Applications

Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- exerts its effects involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing biochemical pathways. The presence of the four methyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl- is unique due to its specific substitution pattern and the presence of the ketone functional group. These features confer distinct reactivity and stability, making it valuable in various research and industrial applications .

Properties

CAS No.

60507-31-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

7,7,8,8-tetramethylbicyclo[4.2.0]octan-2-one

InChI

InChI=1S/C12H20O/c1-11(2)8-6-5-7-9(13)10(8)12(11,3)4/h8,10H,5-7H2,1-4H3

InChI Key

HCFMODNNMFOHDD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCCC(=O)C2C1(C)C)C

Origin of Product

United States

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